2-Benzoyl-5-fluoropyridine
Overview
Description
2-Benzoyl-5-fluoropyridine: is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a benzoyl group at the second position and a fluorine atom at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-chloropyridine with benzoyl chloride in the presence of a base, followed by fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride .
Industrial Production Methods: In industrial settings, the production of 2-Benzoyl-5-fluoropyridine may involve large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyl-5-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The benzoyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or lithium diisopropylamide in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of substituted pyridines.
Oxidation Reactions: Formation of carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
2-Benzoyl-5-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzoyl-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The benzoyl group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
2-Benzoylpyridine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Fluoropyridine: Lacks the benzoyl group, leading to distinct biological and chemical behavior.
2-Fluorobenzoylpyridine: Contains both fluorine and benzoyl groups but in different positions, affecting its overall properties.
Uniqueness: 2-Benzoyl-5-fluoropyridine is unique due to the specific positioning of the benzoyl and fluorine groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-fluoropyridin-2-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDQDXRJYMTEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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